N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide, also known as MMTP, is a potent and selective μ-opioid receptor agonist. It has been widely studied for its potential applications in the field of pain management and addiction treatment.
Mécanisme D'action
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide acts as a selective agonist of the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By activating this receptor, N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide can produce analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce tolerance and dependence with repeated use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide in lab experiments is its potency and selectivity for the μ-opioid receptor. This allows for precise modulation of this receptor and its downstream effects. However, one limitation is that N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide can produce tolerance and dependence with repeated use, which may complicate long-term studies.
Orientations Futures
There are several potential future directions for research on N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide. One area of focus could be on developing novel formulations or delivery methods to improve its efficacy and reduce its side effects. Another area of focus could be on exploring its potential as a treatment for other conditions, such as depression or anxiety. Finally, further studies could be conducted to better understand the mechanisms underlying its analgesic and anti-addictive effects, which could lead to the development of new therapies for pain management and addiction treatment.
Méthodes De Synthèse
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide can be synthesized by reacting N-methyl-4-piperidone with 3-(methylthio)benzyl chloride, followed by reaction with 4-chlorobenzoyl chloride. The resulting compound can then be purified by column chromatography to obtain pure N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide.
Applications De Recherche Scientifique
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential applications in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models of pain, and may be useful in the treatment of chronic pain conditions. In addition, N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide has been shown to have potential as a treatment for opioid addiction, as it can reduce the severity of withdrawal symptoms and decrease the reinforcing effects of opioids.
Propriétés
IUPAC Name |
N-methyl-N-[(3-methylsulfanylphenyl)methyl]-4-piperidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-23(15-16-5-3-7-20(13-16)25-2)21(24)18-10-8-17(9-11-18)19-6-4-12-22-14-19/h3,5,7-11,13,19,22H,4,6,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENRJPHWOHAIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)SC)C(=O)C2=CC=C(C=C2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.